molecular formula C28H26N2O5S B1499858 GHCA;Intermediate of Cefaclor

GHCA;Intermediate of Cefaclor

Cat. No.: B1499858
M. Wt: 502.6 g/mol
InChI Key: JSNDVKXNQUBARH-ANJXDYJNSA-N
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Description

Cefaclor is a second-generation oral cephalosporin antibiotic with a chemical structure derived from cephalexin. The substitution of a chlorine atom for the methyl group at the R2 position of the dihydrothiazine ring enhances its antibacterial activity, particularly against β-lactamase-producing pathogens like Haemophilus influenzae . It is widely used for respiratory tract infections, urinary tract infections (UTIs), and skin infections. Its pharmacokinetic properties, including absorption and renal excretion, are influenced by interactions with the peptide transporter PEPT1, as revealed by molecular modeling studies .

Properties

Molecular Formula

C28H26N2O5S

Molecular Weight

502.6 g/mol

IUPAC Name

benzhydryl (7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate

InChI

InChI=1S/C28H26N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21,23-25,27,31H,16-17H2,(H,29,32)/t21?,23-,24?,27?/m1/s1

InChI Key

JSNDVKXNQUBARH-ANJXDYJNSA-N

Isomeric SMILES

C1C(C(N2C(S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O

Canonical SMILES

C1C(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O

Origin of Product

United States

Chemical Reactions Analysis

Bromination and Chlorination

The introduction of a chlorine atom at position 3 of the cephem nucleus is critical for Cefaclor’s activity. GHCA undergoes bromination with Br₂ under cryogenic conditions, followed by nucleophilic substitution to replace the hydroxyl group with chlorine:

3 OH+Br23 BrHCl3 Cl\text{3 OH}+\text{Br}_2\rightarrow \text{3 Br}\xrightarrow{\text{HCl}}\text{3 Cl}

This step ensures structural alignment with Cefaclor’s final structure .

Enamine Formation

The β-lactam ring opening by trimethyl phosphite generates a thiazolidine intermediate, which undergoes peroxidation (H₂O₂) to form an enamine structure. This intermediate is essential for subsequent cyclization to the cephem core .

Structural Features of GHCA

  • Molecular formula : C28H23ClN2O5S\text{C}_{28}\text{H}_{23}\text{Cl}\text{N}_2\text{O}_5\text{S}

  • Key functional groups :

    • β-Lactam ring (core structure)

    • Phenylacetamido group at position 7 (retained from PGK)

    • Hydroxyl group at position 3 (later substituted with Cl)

    • Benzhydryl ester (protecting group for carboxylate)

Analytical Characterization

GHCA’s structure is confirmed via:

  • Mass Spectrometry (MS) : Key fragments at m/z 286.0656 (base peak) and 179.9999 .

  • LC-MS : Dominant ions at m/z 174.055 (999 intensity) and 106.0651 .

  • LogP : Experimentally determined as 1.92 , indicating moderate lipophilicity .

Comparison with Similar Compounds

Structural Comparison with Similar Cephalosporins

Cefaclor shares structural similarities with other cephalosporins but exhibits distinct functional differences due to its unique substituents:

Compound R1 Side Chain R2 Substituent Key Structural Feature
Cefaclor Aminobenzyl Chlorine (Cl) Enhanced activity against β-lactamase producers
Cephalexin Aminobenzyl Methyl (CH₃) Lower β-lactamase stability
Cefdinir Vinyl Hydroxyimino Broad-spectrum, third-generation activity
Cefpodoxime Methoxyimino Methoxy Improved Gram-negative coverage
  • Cephalexin : Lacks the chlorine atom, resulting in reduced activity against β-lactamase-producing H. influenzae .
  • Cefdinir : A third-generation cephalosporin with a vinyl group at R1, offering broader Gram-negative coverage but lower oral bioavailability compared to cefaclor .
  • Cefpodoxime: Features a methoxyimino group, enhancing stability against extended-spectrum β-lactamases (ESBLs) but requiring higher dosing frequencies .

Antibacterial Spectrum and Efficacy

In Vitro Activity

  • Against E.
  • Against H. influenzae: Superior to cephalexin due to β-lactamase resistance (MIC₉₀: 4 µg/mL vs. >16 µg/mL for cephalexin) .
  • Against Streptococcus pyogenes: Comparable efficacy to amoxicillin/clavulanate in pharyngotonsillitis (clinical cure rate: 86% vs. 84%) .

Clinical Trials

  • Community-Acquired Pneumonia : Cefdinir (300 mg twice daily) demonstrated equivalent efficacy to cefaclor (500 mg thrice daily), with cure rates of 85% vs. 82% .
  • Sinusitis : Cefpodoxime proxetil outperformed cefaclor, achieving 84% complete cure vs. 68% .
  • Acute Bronchitis : Cefaclor AF (advanced formulation) showed a 2.25× higher symptom resolution rate than cefuroxime axetil .

Pharmacokinetics and Drug Interactions

  • Absorption : Bioavailability of cefaclor is reduced by aluminum/magnesium antacids if co-administered within 1 hour .
  • Excretion : Renal clearance is inhibited by probenecid, prolonging half-life from 0.6–0.9 hours to 1.3 hours .

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